molecular formula C18H16O8 B1236070 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone CAS No. 57393-71-2

4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone

Cat. No.: B1236070
CAS No.: 57393-71-2
M. Wt: 360.3 g/mol
InChI Key: KHZSFBNUQVEEQR-UHFFFAOYSA-N
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Description

4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

Sarothrin, also known as 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-, primarily targets bacterial cells . It has been found to inhibit the growth of Mycobacterium smegmatis and Staphylococcus aureus . The primary targets of Sarothrin are the efflux pumps of these bacterial cells .

Mode of Action

Sarothrin interacts with its targets, the efflux pumps, by inhibiting their activity . Efflux pumps are proteins involved in removing toxic substances from bacterial cells. By inhibiting these pumps, Sarothrin prevents the removal of antimicrobial agents from the bacterial cells, thereby increasing the effectiveness of these agents .

Biochemical Pathways

It is known that efflux pumps play a crucial role in the resistance of bacteria to antibiotics . By inhibiting these pumps, Sarothrin could potentially affect the biochemical pathways associated with antibiotic resistance .

Pharmacokinetics

It is known that sarothrin can inhibit the growth of certain bacteria, suggesting that it can be absorbed and distributed to the site of infection .

Result of Action

The inhibition of efflux pumps by Sarothrin results in an increased concentration of antimicrobial agents inside the bacterial cells . This can lead to the death of the bacteria, thereby treating the infection .

Action Environment

The action of Sarothrin can be influenced by various environmental factors. For instance, the presence of other antimicrobial compounds can enhance the effectiveness of Sarothrin . Additionally, the specific characteristics of the bacterial species, such as the type and number of efflux pumps, can also affect the efficacy of Sarothrin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and appropriate substituted benzaldehydes. The reaction conditions often include the use of catalysts like acids or bases to facilitate the condensation reactions. The process may involve multiple steps, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at specific positions on the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-
  • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methoxy-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-

Uniqueness

What sets 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone apart is its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSFBNUQVEEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205983
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57393-71-2
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone
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